molecular formula C17H21NO4S B2386896 N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide CAS No. 107276-46-0

N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide

Cat. No.: B2386896
CAS No.: 107276-46-0
M. Wt: 335.42
InChI Key: FWKRHCHBOMKVFW-UHFFFAOYSA-N
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Description

N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

The synthesis of N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 2,5-diethoxyaniline with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide can be compared with other similar compounds such as:

    4-(2-aminoethoxy)-N-(2,5-diethoxyphenyl)-3,5-dimethylbenzamide: This compound also belongs to the class of benzanilides and shares similar structural features.

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: Another compound with a similar phenyl structure but different functional groups, leading to distinct chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities.

Properties

IUPAC Name

N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-4-21-14-8-11-17(22-5-2)16(12-14)18-23(19,20)15-9-6-13(3)7-10-15/h6-12,18H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKRHCHBOMKVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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